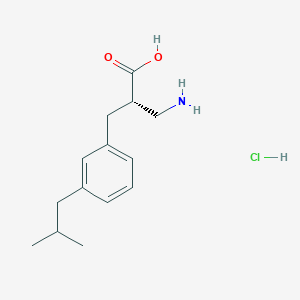
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is a derivative of gamma-aminobutyric acid (GABA) and is known for its role in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride typically involves the stereoselective hydrolysis of 3-isobutyl glutarimide. This process can be catalyzed by specific enzymes such as imidases, which have been shown to produce the desired chiral product with high enantiomeric excess . The reaction conditions often include maintaining a pH range of 6-10 and temperatures below 40°C to ensure enzyme stability and activity .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high yields and stereoselectivity. The use of bacterial strains such as Burkholderia phytofirmans has been documented to efficiently hydrolyze 3-isobutyl glutarimide to produce (S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid .
化学反应分析
Types of Reactions
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines, which can be further utilized in pharmaceutical synthesis.
科学研究应用
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its role as a GABA analog.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride involves its interaction with GABA receptors in the central nervous system. As a GABA analog, it mimics the action of GABA, leading to the modulation of neurotransmission and exerting effects such as anxiolysis and anticonvulsant activity . The molecular targets include GABA receptors, and the pathways involved are primarily related to inhibitory neurotransmission.
相似化合物的比较
Similar Compounds
Pregabalin: Another GABA analog used to treat similar neurological conditions.
Gabapentin: A compound with a similar structure and mechanism of action, used for neuropathic pain and epilepsy.
Baclofen: A GABA receptor agonist used to treat spasticity.
Uniqueness
(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and its high affinity for GABA receptors, which makes it particularly effective in modulating neurotransmission. Its synthesis via enzymatic hydrolysis also sets it apart from other similar compounds, providing a more efficient and stereoselective production method .
属性
分子式 |
C14H22ClNO2 |
|---|---|
分子量 |
271.78 g/mol |
IUPAC 名称 |
(2S)-2-(aminomethyl)-3-[3-(2-methylpropyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-10(2)6-11-4-3-5-12(7-11)8-13(9-15)14(16)17;/h3-5,7,10,13H,6,8-9,15H2,1-2H3,(H,16,17);1H/t13-;/m0./s1 |
InChI 键 |
NFPIHNNYLGUYQY-ZOWNYOTGSA-N |
手性 SMILES |
CC(C)CC1=CC(=CC=C1)C[C@@H](CN)C(=O)O.Cl |
规范 SMILES |
CC(C)CC1=CC(=CC=C1)CC(CN)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


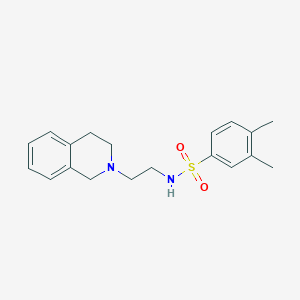
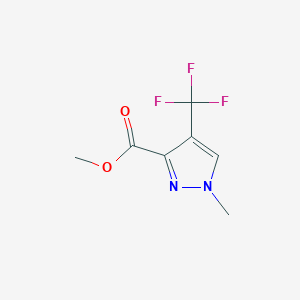
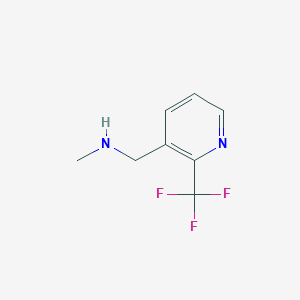
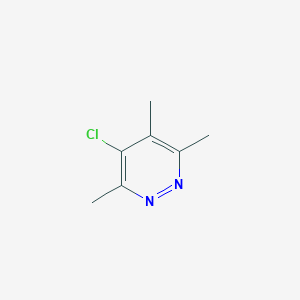

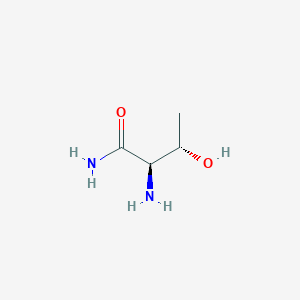
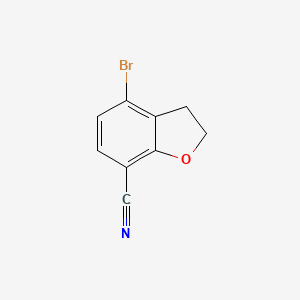

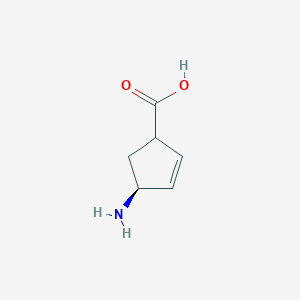
![5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B12962579.png)
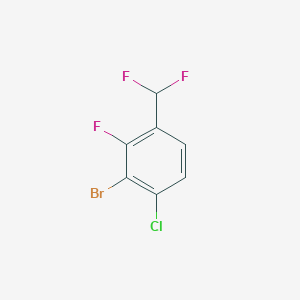

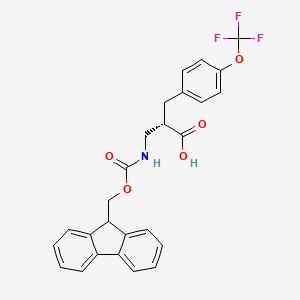
![5-Nitrobenzo[d]isoxazol-7-ol](/img/structure/B12962619.png)
